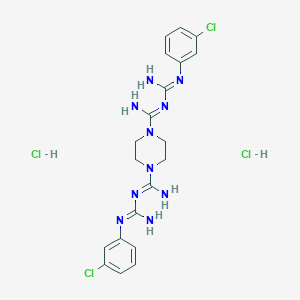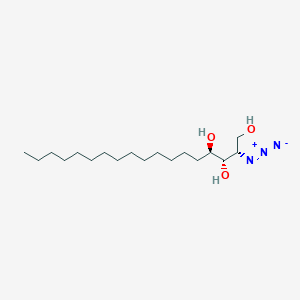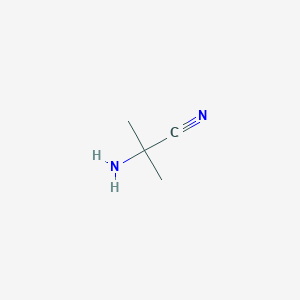![molecular formula C12H11NO5S B028594 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- CAS No. 105456-65-3](/img/structure/B28594.png)
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-, also known as ATS, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biochemistry. ATS is a trihydroxybenzene derivative that contains a sulfonamide group, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- involves its ability to inhibit the activity of COX-2 and lipoxygenase. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which play a role in inflammation and pain. Lipoxygenase is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which also play a role in inflammation. By inhibiting the activity of these enzymes, 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- can reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been found to exhibit antioxidant properties, which can help to protect cells from oxidative damage. Oxidative damage has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has also been found to exhibit anti-inflammatory properties, which can help to reduce inflammation and pain. In addition, 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been found to induce apoptosis in cancer cells, which can help to prevent the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- in lab experiments include its ability to inhibit the activity of COX-2 and lipoxygenase, its antioxidant and anti-inflammatory properties, and its ability to induce apoptosis in cancer cells. However, there are also limitations to using 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-. One direction is to further investigate its potential applications in the treatment of cancer, as it has been found to induce apoptosis in cancer cells. Another direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease, which are also associated with oxidative damage and inflammation. Additionally, further research is needed to determine the safety and efficacy of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- in humans, as well as its potential side effects.
Méthodes De Synthèse
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- can be synthesized using various methods, including the reaction of 1,3,5-benzenetriol with 4-aminobenzenesulfonamide in the presence of a catalyst. Another method involves the reaction of 1,3,5-benzenetriol with p-toluenesulfonyl chloride, followed by the reaction with 4-aminophenol. The synthesis of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has also been achieved using a one-pot reaction involving 1,3,5-benzenetriol, 4-aminobenzenesulfonamide, and sodium hydride.
Applications De Recherche Scientifique
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been studied for its potential applications in medicine and biochemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has also been found to inhibit the activity of lipoxygenase, another enzyme involved in inflammation. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been studied for its potential use in the treatment of cancer, as it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
105456-65-3 |
|---|---|
Nom du produit |
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- |
Formule moléculaire |
C12H11NO5S |
Poids moléculaire |
281.29 g/mol |
Nom IUPAC |
2-(4-aminophenyl)sulfonylbenzene-1,3,5-triol |
InChI |
InChI=1S/C12H11NO5S/c13-7-1-3-9(4-2-7)19(17,18)12-10(15)5-8(14)6-11(12)16/h1-6,14-16H,13H2 |
Clé InChI |
BKWSGDNBDWFBSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



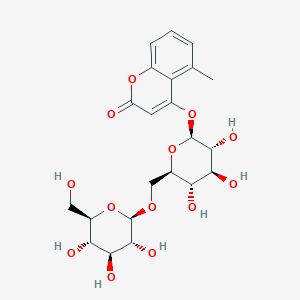
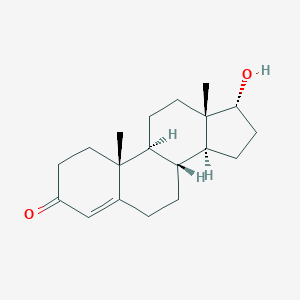
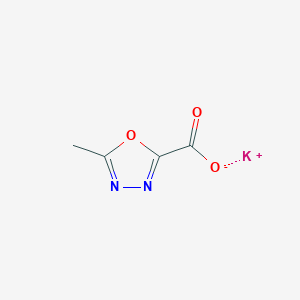
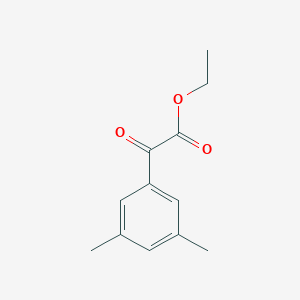
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
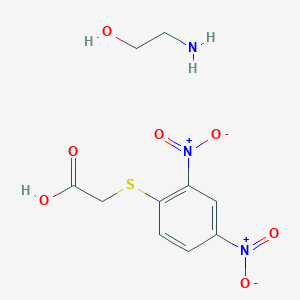
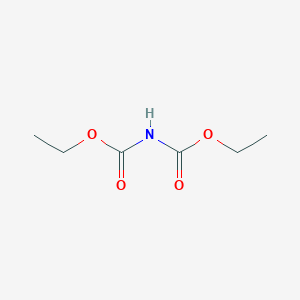
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
